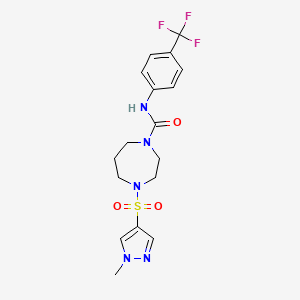
4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C17H20F3N5O3S and its molecular weight is 431.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide is a novel small molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic potentials.
Chemical Structure and Synthesis
The compound features a diazepane ring substituted with a pyrazole sulfonamide group and a trifluoromethyl phenyl moiety. The synthesis typically involves several steps, including the formation of the pyrazole ring through hydrazine reactions with appropriate carbonyl compounds, followed by sulfonylation and diazepane formation through cyclization methods.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. The unique structural features allow it to modulate the activity of these targets, potentially influencing various physiological processes.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant potency against various biological targets. For instance:
- GlyT-1 Inhibition : Similar compounds have shown promising GlyT-1 inhibitory activity, which is crucial in regulating glycine levels in the central nervous system. Compounds from the same class have been reported to elevate glycine levels in rodent models, suggesting potential applications in treating neurological disorders .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. In vitro assays have shown that related pyrazole sulfonamide compounds can induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents against malignancies .
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound:
- CNS Activity : Animal models have been employed to assess the central nervous system (CNS) effects of related compounds. For example, oral administration has resulted in dose-dependent increases in cerebrospinal fluid glycine levels .
- Toxicity Assessment : Toxicological evaluations have indicated that certain derivatives exhibit low neurotoxicity while maintaining efficacy against targeted diseases, which is critical for their development as safe therapeutic agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound. Key findings include:
- Substituent Effects : Variations in the sulfonamide and phenyl substituents significantly affect biological activity. For example, trifluoromethyl groups enhance lipophilicity and receptor binding affinity, which can lead to improved potency against targeted enzymes .
- Functional Group Modifications : Modifying functional groups on the diazepane ring has been shown to alter pharmacokinetic properties, such as absorption and metabolism, thus influencing overall bioavailability .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have highlighted the potential applications of similar compounds derived from pyrazole sulfonamides:
- Neurological Disorders : A study on GlyT-1 inhibitors showed promising results in improving symptoms associated with schizophrenia through glycine modulation.
- Cancer Therapy : Research into pyrazole-based compounds demonstrated effective inhibition of tumor growth in xenograft models, indicating their therapeutic potential against various cancers.
特性
IUPAC Name |
4-(1-methylpyrazol-4-yl)sulfonyl-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O3S/c1-23-12-15(11-21-23)29(27,28)25-8-2-7-24(9-10-25)16(26)22-14-5-3-13(4-6-14)17(18,19)20/h3-6,11-12H,2,7-10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTULKXQPLCFEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














